molecular formula C9H6BrNO2 B400255 6-bromo-5-methyl-1H-indole-2,3-dione CAS No. 306325-13-3

6-bromo-5-methyl-1H-indole-2,3-dione

Cat. No.: B400255
CAS No.: 306325-13-3
M. Wt: 240.05 g/mol
InChI Key: DQZFCBOXZKQQPM-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

6-Bromo-5-methyl-1H-indole-2,3-dione is a derivative of indole. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .

Biochemical Pathways

. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione typically involves the bromination of 5-methyl-1H-indole-2,3-dione. One common method is the reaction of 5-methyl-1H-indole-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination reaction is carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted indole derivatives .

Scientific Research Applications

6-Bromo-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZFCBOXZKQQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306325-13-3
Record name 6-Bromo-5-methyl-1H-indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-5-methyl-1H-indole-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are SK channels, and why are they important drug targets?

A1: Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that play crucial roles in regulating neuronal excitability. [, ] These channels are activated by intracellular calcium ions and allow potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in neuronal firing. Because of their role in regulating neuronal activity, SK channels are implicated in various neurological and psychiatric disorders, making them potential targets for therapeutic intervention.

Q2: What can you tell me about the research being done on 6-bromo-5-methyl-1H-indole-2,3-dione in these papers?

A2: While the titles of both papers mention "Structural insights into the potency of SK channel positive modulators," the lack of abstracts makes it impossible to ascertain if this compound is specifically mentioned or studied. The research likely explores how positive modulators, which are a class of molecules that enhance SK channel activity, interact with these channels at a molecular level. This information could be valuable for designing more potent and selective drugs targeting SK channels.

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